Cas no 899993-80-7 (6-fluoro-N-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine)
6-fluoro-N-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 6-fluoro-N-(4-fluorophenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine
- 6-fluoro-N-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine
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- Inchi: 1S/C22H16F2N2O2S/c1-14-2-9-18(10-3-14)29(27,28)21-13-25-20-11-6-16(24)12-19(20)22(21)26-17-7-4-15(23)5-8-17/h2-13H,1H3,(H,25,26)
- InChI Key: PJTXDZMFXLQMMC-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(F)=CC=2)C(NC2=CC=C(F)C=C2)=C(S(C2=CC=C(C)C=C2)(=O)=O)C=1
6-fluoro-N-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3165-0131-2μmol |
6-fluoro-N-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine |
899993-80-7 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
| Life Chemicals | F3165-0131-5μmol |
6-fluoro-N-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine |
899993-80-7 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3165-0131-10μmol |
6-fluoro-N-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine |
899993-80-7 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3165-0131-20μmol |
6-fluoro-N-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine |
899993-80-7 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
| Life Chemicals | F3165-0131-1mg |
6-fluoro-N-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine |
899993-80-7 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
| Life Chemicals | F3165-0131-2mg |
6-fluoro-N-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine |
899993-80-7 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
| Life Chemicals | F3165-0131-3mg |
6-fluoro-N-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine |
899993-80-7 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3165-0131-4mg |
6-fluoro-N-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine |
899993-80-7 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
| Life Chemicals | F3165-0131-5mg |
6-fluoro-N-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine |
899993-80-7 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3165-0131-10mg |
6-fluoro-N-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine |
899993-80-7 | 90%+ | 10mg |
$79.0 | 2023-04-27 |
6-fluoro-N-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 6-fluoro-N-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine
Recent Advances in the Study of 6-fluoro-N-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine (CAS: 899993-80-7)
In recent years, the compound 6-fluoro-N-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine (CAS: 899993-80-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This quinoline derivative has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The compound's unique structural features, including the fluorophenyl and tosyl groups, contribute to its bioactivity and selectivity, making it a subject of intense investigation.
Recent studies have focused on elucidating the molecular mechanisms underlying the compound's pharmacological effects. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 6-fluoro-N-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine exhibits potent inhibitory activity against a range of kinase targets, including those implicated in inflammatory and oncogenic processes. The research employed a combination of in vitro assays and molecular docking simulations to characterize the compound's binding affinity and specificity, revealing key interactions with the ATP-binding sites of target kinases.
Another significant development involves the optimization of the compound's pharmacokinetic properties. A team of researchers from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that structural modifications of the quinoline core and sulfonyl moiety can enhance the compound's metabolic stability and oral bioavailability. These findings are critical for advancing the compound into preclinical development, as they address previous challenges related to its in vivo performance.
In addition to its kinase inhibitory activity, 6-fluoro-N-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine has been explored for its potential in targeting protein-protein interactions (PPIs). A recent preprint on bioRxiv (2024) highlighted the compound's ability to disrupt the interaction between a specific transcription factor and its co-regulator, leading to downstream effects on gene expression. This discovery opens new avenues for therapeutic intervention in diseases where PPIs play a central role, such as certain cancers and autoimmune disorders.
The safety profile of 6-fluoro-N-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine has also been a focus of recent investigations. Preliminary toxicology studies conducted in rodent models indicated a favorable tolerability profile at therapeutic doses, with no significant off-target effects observed. However, further studies are warranted to assess long-term safety and potential drug-drug interactions, particularly in the context of combination therapies.
Looking ahead, the compound's versatility and promising preclinical data position it as a strong candidate for further development. Ongoing research aims to explore its efficacy in more complex disease models, including patient-derived xenografts and organoid systems. Additionally, efforts are underway to develop scalable synthetic routes for the compound, which will be essential for its progression into clinical trials. The continued investigation of 6-fluoro-N-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine underscores its potential to address unmet medical needs and contribute to the advancement of targeted therapies.
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